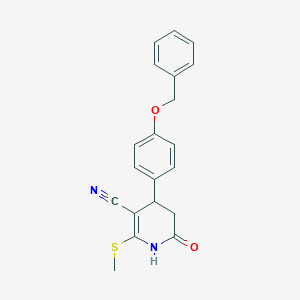![molecular formula C16H10INO3S2 B376073 2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid CAS No. 342378-82-9](/img/structure/B376073.png)
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid is a complex organic compound that features a unique structure combining iodine, benzoyl, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid typically involves multiple steps, starting with the preparation of the iodinated benzoyl derivative. One common method involves the reaction of 2-iodobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the thiophene rings.
For instance, the reaction of 2-iodobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine can yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may bind to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Iodobenzoyl)amino]-4-phenylthiophene-3-carboxylic acid
- 2-[(2-Iodobenzoyl)amino]-4-methylthiophene-3-carboxylic acid
- 2-[(2-Iodobenzoyl)amino]-4-ethoxythiophene-3-carboxylic acid
Uniqueness
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid is unique due to its specific combination of iodine, benzoyl, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
342378-82-9 |
|---|---|
Fórmula molecular |
C16H10INO3S2 |
Peso molecular |
455.3g/mol |
Nombre IUPAC |
2-[(2-iodobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H10INO3S2/c17-11-5-2-1-4-9(11)14(19)18-15-13(16(20)21)10(8-23-15)12-6-3-7-22-12/h1-8H,(H,18,19)(H,20,21) |
Clave InChI |
YRMQFOZSJQOIHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O)I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-naphthyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375993.png)
![N-(4-bromophenyl)-2-[[5-cyano-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B375994.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B375996.png)

![Isopropyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B376001.png)
![2-amino-5-oxo-4-(1-phenylethyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376002.png)
![N-[4-(3,3-dichloroprop-2-enoxy)phenyl]acetamide](/img/structure/B376003.png)




![2-Amino-5-oxo-4-phenethyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B376009.png)
![3-[4-(benzyloxy)phenyl]-2-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]acrylonitrile](/img/structure/B376011.png)
![(2E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B376012.png)
